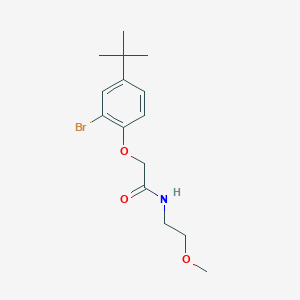![molecular formula C19H24N2O3S B296299 N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296299.png)
N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, also known as MSMA, is a chemical compound that has been widely used in scientific research for its unique properties. MSMA is a derivative of acetaminophen and belongs to the class of sulfonamide compounds. It has been used as a tool to study the mechanisms of action of various drugs and to investigate the biochemical and physiological effects of different compounds.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to inhibit the reuptake of norepinephrine and dopamine, which are two important neurotransmitters involved in the regulation of mood, motivation, and attention. N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and antipyretic effects, similar to those of acetaminophen. N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has also been shown to have anxiolytic and antidepressant effects, possibly due to its effects on the regulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide in lab experiments is its unique pharmacological profile. N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to have a wide range of effects on various neurotransmitter systems, making it a useful tool for investigating the mechanisms of action of different compounds. However, one of the limitations of using N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is its relatively low potency compared to other drugs used in scientific research. This can make it difficult to obtain significant effects at low doses, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide. One area of interest is the development of new derivatives of N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide with improved potency and selectivity for specific neurotransmitter systems. Another area of interest is the investigation of the long-term effects of N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide on neuronal function and behavior. Finally, further research is needed to fully understand the mechanisms of action of N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves the reaction of 3,5-dimethylaniline with chloroacetyl chloride to form 3,5-dimethyl-N-chloroacetyl aniline. This intermediate is then reacted with methylsulfonyl chloride and 2-phenylethylamine to form N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide. The synthesis of N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is a multi-step process that requires careful handling and purification to obtain a high yield of pure product.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been widely used in scientific research as a tool to investigate the mechanisms of action of various drugs. It has been used to study the effects of different compounds on the central nervous system, including the regulation of neurotransmitter release and the modulation of neuronal activity. N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has also been used to investigate the role of different receptors in various physiological processes, such as pain perception and inflammation.
Propiedades
Fórmula molecular |
C19H24N2O3S |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C19H24N2O3S/c1-15-11-16(2)13-18(12-15)20-19(22)14-21(25(3,23)24)10-9-17-7-5-4-6-8-17/h4-8,11-13H,9-10,14H2,1-3H3,(H,20,22) |
Clave InChI |
AQSUHGZVDPPHEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B296216.png)
amino]acetamide](/img/structure/B296217.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296218.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296219.png)
![2-(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B296221.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296224.png)


![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)
![N-(2,5-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296234.png)

![N-(2,3-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296236.png)